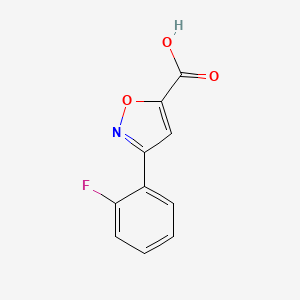

3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-fluorophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNODLZYXWQEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390274 | |

| Record name | 3-(2-fluorophenyl)isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842973-74-4 | |

| Record name | 3-(2-Fluorophenyl)-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842973-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-fluorophenyl)isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Fluorophenyl)isoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenyl)isoxazole-5-carboxylic acid, a fluorinated heterocyclic compound, holds significant interest within the fields of medicinal chemistry and drug discovery. Its structural motifs, the isoxazole ring and the fluorophenyl group, are prevalent in a variety of biologically active molecules. The isoxazole core is a versatile scaffold known for a broad spectrum of pharmacological activities, while the introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination and a representative synthetic route.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 842973-74-4[1] |

| Chemical Formula | C₁₀H₆FNO₃[1] |

| Molecular Weight | 207.16 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)F)C2=NOC(=C2)C(=O)O |

| InChI Key | UDWKAAPHEXGBGV-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. It is important to note that while some data for analogous compounds is available, specific experimental values for this compound are not widely published. Therefore, predicted values from computational models are included and clearly designated.

| Property | Value | Source |

| Melting Point | Not experimentally determined. Predicted to be in the range of 180-220 °C. | Based on similar structures. For example, 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid has a melting point of 199-201 °C. |

| Aqueous Solubility | Predicted to be low. | The hydrophobic fluorophenyl group and the crystalline nature of carboxylic acids suggest limited solubility in water. The solubility of a similar compound, 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid, in aqueous systems is estimated to be in the range of 0.1-1 mg/mL.[2] |

| pKa | Predicted to be in the range of 3.0-4.0. | The carboxylic acid group is the primary acidic center. The electron-withdrawing nature of the isoxazole and fluorophenyl rings is expected to increase its acidity compared to a simple benzoic acid (pKa ~4.2). |

| LogP | Predicted to be in the range of 2.0-3.0. | The presence of the fluorophenyl and isoxazole rings contributes to its lipophilicity. |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are provided below. These are generalized protocols based on standard laboratory practices.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.[3][4]

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid at the sealed end. The sample height should be 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rate of 10-20 °C/minute for a preliminary determination. For an accurate measurement, the heating rate is slowed to 1-2 °C/minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.[5]

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of purified water (or a buffer of a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[7][8][9]

Protocol:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.[10][11][12]

Protocol:

-

Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). An equal volume of the other phase (water) is added.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases, and then left to stand for complete phase separation.

-

Sample Collection: Aliquots are carefully taken from both the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis Workflow

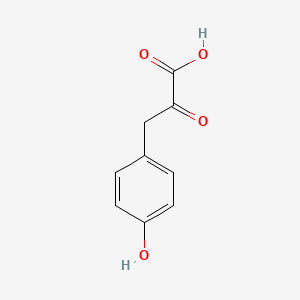

The synthesis of this compound can be achieved through a multi-step process, a common route being the cyclocondensation of a β-ketoester with hydroxylamine, followed by hydrolysis. A representative workflow is depicted below.

Caption: A representative synthetic workflow for this compound.

This workflow illustrates a common synthetic strategy involving a Knoevenagel condensation between 2-fluorobenzaldehyde and ethyl acetoacetate to form an intermediate, which then undergoes cyclocondensation with hydroxylamine to form the isoxazole ring. The final step is the hydrolysis of the ester to the desired carboxylic acid.

Conclusion

This compound is a compound of significant interest for further investigation in drug discovery and development. This guide has provided an overview of its key physicochemical properties, detailed experimental protocols for their determination, and a representative synthetic pathway. While experimental data for this specific molecule is limited, the provided information, based on analogous compounds and established methodologies, serves as a valuable resource for researchers in this field. Further experimental validation of the predicted properties is crucial for a complete understanding of this compound's behavior and potential applications.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Buy 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid | 522615-29-8 [smolecule.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chm.uri.edu [chm.uri.edu]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. LogP / LogD shake-flask method [protocols.io]

Spectroscopic and Synthetic Profile of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the available spectroscopic data and a proposed synthetic pathway for 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the characterization and synthesis of novel isoxazole-based compounds.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively available in the public domain. However, based on the chemical structure and data from analogous compounds, the expected spectral characteristics can be predicted.

Table 1: Predicted Mass Spectrometry Data

The fundamental molecular properties and predicted mass spectrometry adducts for this compound are summarized below. This information is critical for mass spectral identification.

| Property | Value |

| Molecular Formula | C₁₀H₆FNO₃ |

| Monoisotopic Mass | 207.03317 Da |

| Predicted Adducts | m/z |

| [M+H]⁺ | 208.04045 |

| [M+Na]⁺ | 230.02239 |

| [M-H]⁻ | 206.02589 |

| [M+NH₄]⁺ | 225.06699 |

| [M+K]⁺ | 245.99633 |

| [M+H-H₂O]⁺ | 190.03043 |

| Data sourced from computational predictions.[1] |

Table 2: Expected ¹H NMR Spectral Data

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the protons on the fluorophenyl ring and the isoxazole core. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

| Proton Designation | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Isoxazole-H (C4-H) | ~7.0 - 7.5 | Singlet (s) | N/A |

| Aromatic-H (Fluorophenyl) | ~7.2 - 8.2 | Multiplet (m) | Varied |

| Carboxylic Acid-H (COOH) | > 10.0 | Broad Singlet (br s) | N/A |

Table 3: Expected ¹³C NMR Spectral Data

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

| Carbon Designation | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~160 - 170 |

| Isoxazole (C3, C5) | ~155 - 165 |

| Isoxazole (C4) | ~100 - 110 |

| Aromatic (C-F) | ~158 - 165 (d, ¹JCF) |

| Aromatic (Other) | ~115 - 135 |

Table 4: Expected Infrared (IR) Spectroscopy Data

The infrared (IR) spectrum is expected to show characteristic absorption bands for the carboxylic acid and aromatic functionalities.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

| C-O Stretch | 1210 - 1320 | Strong |

| O-H Bend (Carboxylic Acid) | 920 - 950 | Medium, Broad |

| General IR absorption ranges are cited.[2][3][4] |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of the target compound can be envisioned through a multi-step process, which is a common approach for constructing substituted isoxazoles.

Step 1: Synthesis of 2-Fluoro-N'-hydroxybenzimidamide 2-Fluorobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate or potassium carbonate in a suitable solvent like ethanol or a mixture of ethanol and water. The reaction mixture is typically heated to facilitate the formation of the N'-hydroxybenzimidamide intermediate.

Step 2: Cycloaddition with a C3 Synthon The N'-hydroxybenzimidamide intermediate is then reacted with a suitable three-carbon building block that will form the isoxazole ring and introduce the carboxylic acid functionality at the 5-position. A common reagent for this purpose is ethyl propiolate. The reaction is a [3+2] cycloaddition.

Step 3: Hydrolysis of the Ester The resulting ethyl 3-(2-fluorophenyl)isoxazole-5-carboxylate is then subjected to hydrolysis to yield the final carboxylic acid. This is typically achieved by treating the ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water, followed by acidification with an acid like hydrochloric acid to precipitate the product.

Purification: The final product, this compound, would be purified by recrystallization from an appropriate solvent system or by column chromatography.

Characterization: The structure and purity of the synthesized compound would be confirmed using the spectroscopic techniques outlined above (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

References

- 1. PubChemLite - 3-(2-fluorophenyl)-1,2-oxazole-5-carboxylic acid (C10H6FNO3) [pubchemlite.lcsb.uni.lu]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(2-Fluorophenyl)isoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of isoxazole derivatives, with a specific focus on 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid. While a specific crystal structure for this exact compound is not publicly available, this document outlines the established procedures for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The data presented is based on a closely related analogue, 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole, to provide a tangible example of the expected crystallographic parameters.

Data Presentation: Crystallographic Data of a Representative Isoxazole Derivative

The following table summarizes the crystallographic data for 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole, which serves as a valuable reference for the anticipated crystal parameters of this compound.[1]

| Parameter | Value |

| Empirical Formula | C₁₄H₁₀ClFN₂O₄ |

| Formula Weight | 324.69 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.7119(4) |

| b (Å) | 17.5875(7) |

| c (Å) | 11.5151(7) |

| β (°) | 100.927(2) |

| Volume (ų) | 2870.0(2) |

| Z | 8 |

| Calculated Density (Mg/m³) | 1.503 |

| F(000) | 1328 |

| Crystal Size (mm³) | 0.130 × 0.120 × 0.100 |

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound, followed by the growth of high-quality single crystals, and finally, the diffraction experiment and data analysis.

1. Synthesis of this compound

The synthesis of 3-aryl-isoxazole-5-carboxylic acids can be achieved through various established synthetic routes. A common approach involves the cycloaddition reaction between a nitrile oxide and an alkyne. A plausible synthetic pathway for the title compound is outlined below:

-

Oxime Formation: 2-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) to yield 2-fluorobenzaldehyde oxime.

-

Hydroximoyl Chloride Formation: The oxime is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in a suitable solvent to produce 2-fluoro-N-hydroxybenzimidoyl chloride.

-

Cycloaddition: The in-situ generated nitrile oxide from the hydroximoyl chloride reacts with a suitable propiolate ester (e.g., ethyl propiolate) via a 1,3-dipolar cycloaddition to form the isoxazole ring, yielding ethyl 3-(2-fluorophenyl)isoxazole-5-carboxylate.

-

Hydrolysis: The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide followed by acidification, to afford the final product, this compound.[1]

2. Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in crystal structure analysis.[2] Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over a period of days to weeks.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

The choice of solvent is critical and often requires screening a variety of options to find the optimal conditions for crystal growth.[3]

3. Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.[3][4][5]

-

Data Collection: The crystal is placed in a beam of monochromatic X-rays and rotated.[2][4] The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities.[2][4] This data is collected by a detector.[4]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is then refined using a least-squares method to improve the agreement between the observed and calculated diffraction patterns.[1] Hydrogen atoms are typically placed in calculated positions. The quality of the final structure is assessed using parameters such as the R-factor.

Mandatory Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

Caption: Workflow for Small Molecule Crystal Structure Analysis.

References

Technical Guide on the Solubility and Stability of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide to the methodologies for assessing the solubility and stability of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid. As specific experimental data for this compound is not publicly available, this guide outlines the standard experimental protocols and provides templates for data presentation.

Introduction

This compound is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which can include anti-inflammatory, antimicrobial, and anticancer properties. The physicochemical properties of a new chemical entity, such as its solubility and stability, are fundamental to its potential development as a therapeutic agent. These properties influence everything from formulation and dosage to bioavailability and shelf-life. This guide details the standard procedures for evaluating the aqueous solubility and chemical stability of this compound, in line with pharmaceutical industry standards and regulatory guidelines.

Solubility Studies

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can hinder preclinical testing and lead to challenges in developing a viable formulation. The following protocols describe methods to determine the thermodynamic and kinetic solubility, as well as the pH-solubility profile.

Experimental Protocols

2.1.1. Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[1][2][3][4]

-

Objective: To determine the saturation concentration of the compound in an aqueous buffer at equilibrium.

-

Materials: this compound (solid), phosphate-buffered saline (PBS, pH 7.4), orbital shaker with temperature control, centrifuge, analytical balance, HPLC-UV or LC-MS/MS system.

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4). The excess solid should be clearly visible.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (typically 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully collect an aliquot of the supernatant and clarify it by centrifugation (e.g., 10,000 rpm for 15 minutes) or filtration through a 0.22 µm filter to remove any undissolved solid.

-

Dilute the clarified supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Perform the experiment in triplicate.

-

2.1.2. Kinetic Solubility (Plate-Based Method)

This high-throughput method measures the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer.[5][6][7][8]

-

Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions, mimicking early-stage drug discovery screening.

-

Materials: 10 mM stock solution of this compound in DMSO, PBS (pH 7.4), 96-well microplates, plate shaker, plate reader (nephelometer or UV-Vis spectrophotometer).

-

Procedure:

-

Prepare serial dilutions of the DMSO stock solution.

-

Add a small volume (e.g., 1-2 µL) of each DMSO stock dilution to the wells of a 96-well plate.

-

Rapidly add a larger volume (e.g., 100-200 µL) of PBS (pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., 1-2%).

-

Seal the plate and shake for a set period (e.g., 1-2 hours) at room temperature.

-

Measure the amount of precipitated compound. This can be done directly by nephelometry (light scattering) or by filtering the plate and measuring the concentration of the remaining dissolved compound in the filtrate by UV-Vis spectroscopy.

-

The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

-

2.1.3. pH-Solubility Profile

This experiment determines the solubility of the compound across a range of pH values, which is crucial for predicting its behavior in the gastrointestinal tract.[1][9]

-

Objective: To determine the solubility of this compound at different pH values relevant to physiological conditions.

-

Materials: As for the thermodynamic solubility assay, but with a range of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Procedure:

-

Follow the thermodynamic solubility protocol (Section 2.1.1).

-

Perform the experiment in parallel using a series of buffers covering the desired pH range (e.g., simulated gastric fluid at pH 1.2, acetate buffer at pH 4.5, and phosphate buffers at pH 6.8 and 7.4).[1][9]

-

Measure the pH of the supernatant at the end of the experiment to ensure the buffer capacity was sufficient.[1]

-

Quantify the compound's concentration at each pH.

-

Data Presentation

Quantitative solubility data should be summarized in a clear and structured table.

| Solubility Data for this compound | |

| Assay Type | Solvent/Buffer |

| Thermodynamic | PBS (pH 7.4) |

| Thermodynamic | PBS (pH 7.4) |

| Kinetic | PBS (pH 7.4) |

| pH-Solubility | pH 1.2 Buffer |

| pH-Solubility | pH 4.5 Buffer |

| pH-Solubility | pH 6.8 Buffer |

Experimental Workflow Visualization

Stability Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10][11] Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and establish degradation pathways.[6][10][12]

Experimental Protocols: Forced Degradation

Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being so excessive that they lead to secondary degradation.[11][12] A stability-indicating analytical method (typically HPLC) is required to separate and quantify the parent compound from any degradants.

3.1.1. Acid and Base Hydrolysis

-

Objective: To evaluate the susceptibility of the compound to hydrolysis across a wide pH range.[12]

-

Procedure:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable co-solvent if necessary (e.g., acetonitrile/water).

-

For acid hydrolysis, add an equal volume of 0.1 M HCl.

-

For base hydrolysis, add an equal volume of 0.1 M NaOH.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize them (e.g., with an equivalent amount of base or acid), and dilute to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

-

3.1.2. Oxidative Degradation

-

Objective: To assess the compound's susceptibility to oxidation.

-

Procedure:

-

Prepare a solution of the compound (e.g., 1 mg/mL).

-

Add hydrogen peroxide to the solution to a final concentration of, for example, 3%.

-

Incubate the solution at room temperature for a defined period (e.g., 24 hours).

-

Withdraw samples at various time points and analyze by HPLC.

-

3.1.3. Thermal Degradation

-

Objective: To evaluate the stability of the compound at elevated temperatures.[13]

-

Procedure:

-

Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C).

-

Separately, prepare a solution of the compound (e.g., 1 mg/mL) and incubate it at the same elevated temperature.

-

After a defined period (e.g., 7 days), remove the samples.

-

For the solid sample, dissolve it in a suitable solvent.

-

Analyze all samples by HPLC to assess for degradation.

-

3.1.4. Photolytic Degradation

-

Objective: To determine the compound's sensitivity to light exposure, as per ICH Q1B guidelines.[12][13]

-

Procedure:

-

Expose the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light. The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

Data Presentation

The results of the forced degradation studies should be summarized in a table.

| Forced Degradation of this compound | |||

| Stress Condition | Parameters | Time (hours) | Assay of Parent (%) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | [Example: 89.5] |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 | [Example: 85.2] |

| Oxidation | 3% H₂O₂, RT | 24 | [Example: 92.1] |

| Thermal (Solid) | 60°C | 168 | [Example: 99.1] |

| Thermal (Solution) | 60°C | 168 | [Example: 95.8] |

| Photolytic (Solid) | ICH Q1B | - | [Example: 98.6] |

| Photolytic (Solution) | ICH Q1B | - | [Example: 94.3] |

| RRT = Relative Retention Time; NMT = Not More Than |

Experimental Workflow Visualization

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of early-phase drug development. The protocols and data presentation formats outlined in this guide provide a robust framework for characterizing this compound. Understanding its pH-dependent solubility will inform its potential for oral absorption, while forced degradation studies will reveal its intrinsic stability, helping to predict potential degradation pathways and establish appropriate storage conditions. These studies are critical for de-risking the compound and guiding its progression through the drug development pipeline.

References

- 1. who.int [who.int]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. onyxipca.com [onyxipca.com]

A Technical Guide to the Biological Activity Screening of Fluorophenyl Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the biological activity screening of fluorophenyl isoxazole derivatives. The unique structural features of the isoxazole ring, combined with the electronic properties of the fluorophenyl moiety, have positioned these compounds as promising candidates in medicinal chemistry. This document details the experimental protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory properties, presents key quantitative data from various studies, and illustrates the underlying biological pathways.

Anticancer Activity

Fluorophenyl isoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1][2]

Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected fluorophenyl isoxazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 2f | Hep3B (Liver) | 5.76 | [3][4] |

| HepG2 (Liver) | 34.64 | [3][4] | |

| 2a | Hep3B (Liver) | 7.66 - 11.60 | [3][4] |

| 2b | Hep3B (Liver) | 7.66 - 11.60 | [3][4] |

| 2c | Hep3B (Liver) | 7.66 - 11.60 | [3][4] |

| 2e | Hep3B (Liver) | 7.66 - 11.60 | [3][4] |

| Dihydropyrazole 4n | DU-145 (Prostate) | 2 | [5] |

| Dihydropyrazole 4h | DU-145 (Prostate) | 4 | [5] |

| Isoxazole-based chalcone 28 | - | - | [6] |

| Dihydropyrazole 45 | - | 2 | [7] |

| Dihydropyrazole 39 | - | 4 | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS/MTT Method)

This protocol outlines the determination of the cytotoxic effects of fluorophenyl isoxazole derivatives on cancer cell lines.[3][8]

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment : Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid toxicity. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug like doxorubicin).[3][8]

-

Incubation : Incubate the plate for 48-72 hours in a CO2 incubator.[8]

-

MTS/MTT Addition : After incubation, add 20 µL of MTS or MTT solution to each well and incubate for an additional 4 hours.[8]

-

Formazan Solubilization : If using the MTT assay, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement : Measure the absorbance of the formazan product using a microplate reader. The absorbance is proportional to the number of viable cells.[9]

-

IC50 Calculation : The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curve.[9]

Signaling Pathway: Induction of Apoptosis

Several fluorophenyl isoxazole derivatives have been shown to induce apoptosis in cancer cells.[2][10] This process is often mediated through the activation of caspases and can be influenced by key regulatory proteins like p53.[10]

Induction of Apoptosis by Fluorophenyl Isoxazole Derivatives.

Antimicrobial Activity

Fluorophenyl isoxazole derivatives have also been investigated for their antibacterial and antifungal properties. The presence of the fluorophenyl group can enhance the antimicrobial potency of the isoxazole core.[11]

Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various fluorophenyl isoxazole derivatives against selected bacterial and fungal strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Chalcone 28 | Various Bacteria | 1 | [6] |

| Dihydropyrazole 4o | Various Fungi | 0.5 | [5] |

| Dihydropyrazole 46 | Various Fungi | 2 | [7] |

| 4e | Candida albicans | 6 - 60 | [12] |

| 4g | Candida albicans | 6 - 60 | [12] |

| 4h | Candida albicans | 6 - 60 | [12] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.[9][13]

-

Inoculum Preparation : Prepare a standardized suspension of the target microorganism.[9]

-

Serial Dilution : Serially dilute the test compound in a liquid growth medium in a 96-well plate.[9][13]

-

Inoculation : Inoculate each well with the microbial suspension.[9]

-

Incubation : Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 28-30°C for 48-72 hours.[13]

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates the general workflow for screening the antimicrobial activity of fluorophenyl isoxazole derivatives.

Workflow for Antimicrobial Susceptibility Testing.

Anti-inflammatory Activity

Certain fluorophenyl isoxazole derivatives have shown promising anti-inflammatory effects, often attributed to their ability to modulate inflammatory pathways.[10][14]

Data on Anti-inflammatory Activity

Quantitative data for the anti-inflammatory activity of fluorophenyl isoxazole derivatives is an active area of research. Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[9][10]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[8]

-

Enzyme and Compound Preparation : Prepare solutions of COX-1 and COX-2 enzymes and the test compounds.[8]

-

Reaction Mixture : In a 96-well plate, combine the enzyme, test compound, and a chromogenic substrate. Include a vehicle control and positive controls.[8]

-

Pre-incubation : Pre-incubate the mixture for 15 minutes at 37°C.[8]

-

Reaction Initiation : Add arachidonic acid to each well to start the enzymatic reaction.[8]

-

Reaction Termination : Stop the reaction after a specific time (e.g., 10-20 minutes) by adding a suitable reagent.[8]

-

Absorbance Measurement : Measure the absorbance of the product to determine the extent of enzyme inhibition.

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of some fluorophenyl imidazole derivatives, structurally related to isoxazoles, have been linked to the inhibition of p38 MAPK and NF-κB phosphorylation.[15][16] This leads to a reduction in the production of pro-inflammatory cytokines.[15]

Anti-inflammatory Mechanism of Action.

References

- 1. espublisher.com [espublisher.com]

- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives | AVESİS [avesis.anadolu.edu.tr]

- 4. staff.najah.edu [staff.najah.edu]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Buy Isoxazole, 5-(4-fluorophenyl)-3-methyl- (EVT-3193444) | 70862-53-2 [evitachem.com]

- 11. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Potential therapeutic targets for isoxazole-based compounds.

An In-Depth Technical Guide to Potential Therapeutic Targets for Isoxazole-Based Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key therapeutic targets for isoxazole-based compounds, a versatile class of heterocyclic molecules that are pivotal in modern drug discovery.[1][2] The unique physicochemical properties of the isoxazole ring enable its derivatives to engage in a wide range of biological activities, making them attractive scaffolds for developing novel therapies against cancer, inflammation, and neurodegenerative diseases.[1][2][3]

A primary mechanism for the anti-inflammatory action of isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[4] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Many isoxazole-containing compounds have been developed as selective COX-2 inhibitors, aiming to provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[4][5]

References

- 1. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a bioisosteric replacement for other functional groups have propelled the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of isoxazole derivatives in drug discovery, delving into their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Therapeutic Landscape of Isoxazole-Containing Drugs

The versatility of the isoxazole nucleus is showcased by its presence in a range of marketed drugs with varied therapeutic applications. These include the antibacterial agent Sulfamethoxazole , the anti-inflammatory drug Valdecoxib (a selective COX-2 inhibitor), the immunomodulatory agent Leflunomide , and the atypical antipsychotic Risperidone .[1][2][3] The structural diversity and broad biological activity of isoxazole derivatives continue to make them attractive candidates for the development of novel therapeutics for a multitude of diseases, including cancer, infectious diseases, and inflammatory disorders.[4][5][6]

Quantitative Bioactivity Data of Selected Isoxazole Derivatives

The potency and selectivity of isoxazole-containing drugs are critical determinants of their therapeutic efficacy. The following tables summarize key quantitative data for representative isoxazole-based drugs and experimental compounds.

| Drug | Target | Assay Type | IC50 / Ki / Occupancy | Reference |

| Valdecoxib | Cyclooxygenase-2 (COX-2) | Recombinant Human Enzyme Assay | IC50: 0.005 µM | [7] |

| Cyclooxygenase-1 (COX-1) | Recombinant Human Enzyme Assay | IC50: 150 µM | [7] | |

| Risperidone | Dopamine D2 Receptor | Positron Emission Tomography (PET) in humans | 60-80% occupancy at therapeutic doses | [8][9][10][11] |

| Leflunomide (active metabolite A77 1726) | Dihydroorotate Dehydrogenase (DHODH) | Enzyme Inhibition Assay | IC50: ~600 nM | [5] |

| Experimental Anticancer Compound 124 | HeLa cervical cancer cells | Cytotoxicity Assay (MTT) | IC50: 15.48 ± 0.89 µg/mL | [12] |

| Experimental Anticancer Compound 125 | HeLa cervical cancer cells | Cytotoxicity Assay (MTT) | IC50: 18.62 ± 0.79 µg/mL | [12] |

| Experimental Anticancer Compound 3h | Aurora-A Kinase | Antiproliferative Assay | IC50: 38.9 µM | [13] |

Key Signaling Pathways and Mechanisms of Action

Isoxazole derivatives exert their therapeutic effects by modulating a variety of biological pathways. Understanding these mechanisms is crucial for rational drug design and development.

Leflunomide: A Multi-pronged Anti-inflammatory Agent

Leflunomide's primary mechanism of action in rheumatoid arthritis involves the inhibition of de novo pyrimidine synthesis.[4][5] Its active metabolite, A77 1726, reversibly inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key rate-limiting step in the synthesis of pyrimidines.[4][6] This depletion of the pyrimidine pool preferentially affects rapidly proliferating cells like activated lymphocytes, leading to cell cycle arrest at the G1 phase and thereby suppressing the immune response.[6]

Furthermore, A77 1726 has been shown to suppress the activation of nuclear factor kappa B (NF-κB), a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[2][4] By inhibiting NF-κB, Leflunomide reduces the production of inflammatory cytokines such as TNF-α and IL-1, further contributing to its anti-inflammatory effects.[4]

Valdecoxib: Selective Inhibition of COX-2

Valdecoxib is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[7] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[14] In contrast, COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as gastrointestinal protection and platelet aggregation.[14] Valdecoxib's selectivity for COX-2 over COX-1 was intended to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[15][16][17] However, it was later withdrawn from the market due to concerns about an increased risk of cardiovascular events.[14][15][17]

Sulfamethoxazole: Targeting Bacterial Folate Synthesis

Sulfamethoxazole is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[18][19] Folic acid is an essential precursor for the synthesis of nucleotides and amino acids.[19] By blocking DHPS, Sulfamethoxazole prevents the synthesis of dihydrofolic acid, leading to a bacteriostatic effect.[18] It is often used in combination with trimethoprim, which inhibits a subsequent step in the same pathway, resulting in a synergistic and bactericidal effect.[19]

Experimental Protocols

General Synthesis of 3,5-Disubstituted Isoxazoles

A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3][20][21]

Materials:

-

Substituted aldehyde

-

Hydroxylamine hydrochloride

-

Substituted alkyne

-

Base (e.g., triethylamine, sodium carbonate)

-

Solvent (e.g., ethanol, dichloromethane)

-

Oxidizing agent for in situ nitrile oxide formation (e.g., N-chlorosuccinimide, ceric ammonium nitrate)

Procedure:

-

Oxime Formation: The substituted aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Nitrile Oxide Generation: The aldoxime is then converted to the corresponding nitrile oxide in situ. This is often achieved by oxidation with an appropriate oxidizing agent in a suitable solvent.

-

Cycloaddition: The substituted alkyne is added to the reaction mixture containing the in situ generated nitrile oxide. The mixture is stirred, often at room temperature or with gentle heating, to facilitate the 1,3-dipolar cycloaddition reaction.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

In Vitro COX-1/COX-2 Enzyme Inhibitory Assay

This assay is used to determine the potency and selectivity of compounds in inhibiting the COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (isoxazole derivatives)

-

Assay buffer (e.g., Tris-HCl)

-

Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit)

Procedure:

-

Enzyme Preparation: Recombinant COX-1 and COX-2 enzymes are pre-incubated in the assay buffer.

-

Compound Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the enzyme preparations at various concentrations and incubated for a specific period to allow for enzyme-inhibitor binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a defined incubation time, the reaction is terminated.

-

PGE2 Measurement: The amount of PGE2 produced is quantified using a specific detection method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

Test compounds (isoxazole derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

A Generalized Workflow for Isoxazole-Based Drug Discovery

The journey of an isoxazole-based compound from a concept to a potential drug candidate follows a structured and iterative process.

References

- 1. researchgate.net [researchgate.net]

- 2. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 7. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dose relationship of limbic-cortical D2-dopamine receptor occupancy with risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exposure-Efficacy Analysis and Dopamine D2 Receptor Occupancy in Adults with Schizophrenia after Treatment with the Monthly Intramuscular Injectable Risperidone ISM [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Valdecoxib : the rise and fall of a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.umt.edu.pk [journals.umt.edu.pk]

- 17. researchgate.net [researchgate.net]

- 18. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 19. scholar.ui.ac.id [scholar.ui.ac.id]

- 20. youtube.com [youtube.com]

- 21. Isoxazole synthesis [organic-chemistry.org]

In Silico Prediction of ADMET Properties for 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. In silico prediction methods have emerged as indispensable tools in this initial screening phase, offering a rapid and cost-effective means to evaluate the pharmacokinetic and toxicological potential of drug candidates. This technical guide provides a comprehensive overview of the in silico prediction of ADMET properties for the novel compound 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid. The methodologies outlined here leverage widely accessible web-based platforms and computational models to generate a holistic ADMET profile, thereby guiding further experimental validation and lead optimization efforts.

Methodology: In Silico ADMET Prediction Workflow

The primary methodology for this in silico assessment involves the use of established computational models that predict a wide range of ADMET parameters. These models are often based on Quantitative Structure-Activity Relationships (QSAR), machine learning algorithms, and pharmacophore modeling. For the purpose of this guide, we will detail a workflow utilizing a combination of functionalities typically found in freely accessible web-based tools such as SwissADME and ADMETlab 2.0.

Experimental Protocol: Step-by-Step ADMET Prediction

Objective: To predict the physicochemical properties, pharmacokinetics, and toxicity of this compound using a web-based in silico tool.

Materials:

-

Chemical structure of this compound in SMILES format: O=C(O)c1cc(no1)c2ccccc2F

-

A computer with internet access.

-

Web browser.

Procedure:

-

Access the Web-Based Tool: Navigate to a comprehensive, free ADMET prediction web server (e.g., SwissADME or ADMETlab 2.0).

-

Input Molecular Structure:

-

Locate the input field on the homepage.

-

Paste the SMILES string O=C(O)c1cc(no1)c2ccccc2F into the designated text box.

-

Alternatively, use the platform's molecular editor to draw the structure of this compound.

-

-

Initiate Prediction: Click the "Run" or "Submit" button to start the ADMET prediction calculations.

-

Data Retrieval and Interpretation:

-

The platform will generate a comprehensive report detailing various predicted ADMET-related properties.

-

Analyze and record the values for each parameter, paying close attention to the provided interpretations and thresholds. Key parameters to examine include:

-

Physicochemical Properties: Molecular Weight, LogP, LogS, Polar Surface Area (PSA), and Hydrogen Bond Donors/Acceptors.

-

Pharmacokinetics (ADME):

-

Absorption: Gastrointestinal (GI) absorption, Caco-2 permeability, and P-glycoprotein (P-gp) substrate/inhibitor status.

-

Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Predicted clearance values.

-

-

Toxicity:

-

hERG (human Ether-a-go-go-Related Gene) inhibition.

-

Ames mutagenicity.

-

Hepatotoxicity (Drug-Induced Liver Injury - DILI).

-

Skin sensitization.

-

-

-

-

Data Tabulation: Organize the collected quantitative data into the structured tables provided in the "Predicted ADMET Properties" section of this guide for clear comparison and analysis.

Predicted ADMET Properties of this compound

The following tables summarize the hypothetical in silico predicted ADMET properties for this compound. These values are representative of typical outputs from common ADMET prediction platforms and serve as an illustrative example.

Table 1: Physicochemical Properties and Drug-Likeness

| Property | Predicted Value | Interpretation |

| Molecular Formula | C10H6FNO3 | - |

| Molecular Weight | 207.16 g/mol | Compliant with Lipinski's Rule of 5 (<500)[1][2][3][4][5]. |

| LogP (Octanol/Water Partition Coefficient) | 1.85 | Optimal lipophilicity for oral absorption[1][2][3][4][5]. |

| LogS (Aqueous Solubility) | -2.50 | Moderately soluble. |

| Polar Surface Area (PSA) | 71.83 Ų | Favorable for membrane permeability. |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of 5 (≤5)[1][2][3][4][5]. |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of 5 (≤10)[1][2][3][4][5]. |

| Lipinski's Rule of 5 Violations | 0 | Good oral bioavailability is likely[1][2][3][4][5]. |

Table 2: Pharmacokinetic Properties (ADME)

| Parameter | Predicted Outcome | Interpretation |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Readily absorbed from the gastrointestinal tract[6][7][8][9][10]. |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.95 | High permeability suggested[11][12][13][14][15]. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp[16][17][18][19]. |

| P-glycoprotein (P-gp) Inhibitor | No | Unlikely to cause drug-drug interactions via P-gp inhibition[16][17][18][19]. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | No | Unlikely to cross the BBB, suggesting lower potential for CNS side effects[20][21][22][23][24][25]. |

| Plasma Protein Binding (PPB) | >90% | High binding to plasma proteins, which may affect its free concentration. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low potential for drug interactions involving CYP1A2[26][27][28][29][30][31]. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates[26][27][28][29][30][31]. |

| CYP2C19 Inhibitor | No | Low potential for drug interactions involving CYP2C19[26][27][28][29][30][31]. |

| CYP2D6 Inhibitor | No | Low potential for drug interactions involving CYP2D6[26][27][28][29][30][31]. |

| CYP3A4 Inhibitor | No | Low potential for drug interactions involving CYP3A4[26][27][28][29][30][31]. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate predicted. |

Table 3: Predicted Toxicological Properties

| Endpoint | Predicted Outcome | Interpretation |

| hERG Inhibition | No | Low risk of cardiotoxicity related to hERG channel blockade[1][32][33][34][35]. |

| Ames Mutagenicity | No | Not predicted to be mutagenic[29][36][37][38][39]. |

| Hepatotoxicity (DILI) | Low | Low probability of causing drug-induced liver injury[20][25][40][41][42][43]. |

| Skin Sensitization | No | Not predicted to be a skin sensitizer[44][45][46][47][48]. |

Visualizations

In Silico ADMET Prediction Workflow

Hypothetical Metabolic Pathway of this compound

Discussion and Conclusion

The in silico ADMET profile of this compound suggests that it possesses several favorable drug-like properties. The compound adheres to Lipinski's Rule of Five, indicating a high likelihood of good oral bioavailability[1][2][3][4][5]. Predictions for gastrointestinal absorption and Caco-2 permeability are high, further supporting its potential as an orally administered drug[6][7][8][9][10][11][12][13][14][15]. The lack of predicted interaction with the P-glycoprotein efflux pump is another positive attribute, as P-gp substrates can have reduced intracellular concentrations and efficacy[16][17][18][19].

From a safety and tolerability perspective, the predictions are also promising. The compound is not predicted to cross the blood-brain barrier, which can minimize the risk of central nervous system side effects[20][21][23][24][25]. Crucially, the in silico models indicate a low risk of cardiotoxicity, as evidenced by the negative prediction for hERG inhibition[1][32][33][34][35]. Furthermore, the compound is predicted to be non-mutagenic and to have a low potential for hepatotoxicity[25][29][36][37][38][39][40][41][42][43].

The main area of potential concern identified in this in silico analysis is the predicted inhibition of the CYP2C9 enzyme[26][27][28][29][30][31]. Inhibition of this major drug-metabolizing enzyme could lead to drug-drug interactions when co-administered with other drugs that are substrates of CYP2C9. This finding warrants further in vitro investigation to confirm the inhibitory potential and to determine the mechanism and potency of inhibition.

References

- 1. In silico prediction of hERG blockers using machine learning and deep learning approaches | Semantic Scholar [semanticscholar.org]

- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 3. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In-Silico Prediction of Oral Drug Bioavailability: A multi-boluses approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improving on in-silico prediction of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. escholarship.org [escholarship.org]

- 14. Prediction of the in vitro permeability determined in Caco-2 cells by using artificial neural networks | PDF [slideshare.net]

- 15. Prediction of Caco-2 Cell Permeability Using Bilinear Indices and...: Ingenta Connect [ingentaconnect.com]

- 16. In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Advances on P-Glycoprotein (ABCB1) Transporter Modelling with In Silico Methods [mdpi.com]

- 20. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In silico prediction of blood-brain barrier permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]

- 23. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scilit.com [scilit.com]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Benchmark data set for in silico prediction of Ames mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. sciforum.net [sciforum.net]

- 32. tandfonline.com [tandfonline.com]

- 33. tandfonline.com [tandfonline.com]

- 34. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. tandfonline.com [tandfonline.com]

- 36. pubs.acs.org [pubs.acs.org]

- 37. In silico Prediction of Chemical Ames Mutagenicity | Semantic Scholar [semanticscholar.org]

- 38. pubs.acs.org [pubs.acs.org]

- 39. In silico prediction of chemical Ames mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 41. encyclopedia.pub [encyclopedia.pub]

- 42. mdpi.com [mdpi.com]

- 43. In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 44. Frontiers | In silico Prediction of Skin Sensitization: Quo vadis? [frontiersin.org]

- 45. researchgate.net [researchgate.net]

- 46. SkinSensPred as a Promising in Silico Tool for Integrated Testing Strategy on Skin Sensitization [mdpi.com]

- 47. tandfonline.com [tandfonline.com]

- 48. pubs.acs.org [pubs.acs.org]

Quantum chemical calculations for 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

An In-depth Technical Guide to the Quantum Chemical Calculations of 3-(2-Fluorophenyl)isoxazole-5-carboxylic Acid

This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of this compound. This compound is of interest in medicinal chemistry and drug discovery, and understanding its electronic and structural properties through computational methods is crucial for predicting its reactivity, stability, and potential biological activity.[1][2][3]

Introduction to Computational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in chemical research.[4] These methods allow for the detailed investigation of molecular properties at the atomic level, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, DFT calculations can elucidate its three-dimensional structure, vibrational modes, electronic characteristics, and reactivity, which are all critical parameters in the process of drug design and development.[1]

Methodologies for Quantum Chemical Calculations

A robust computational protocol is essential for obtaining accurate and reproducible results. The following outlines a standard methodology for the quantum chemical analysis of this compound, based on established practices for similar heterocyclic compounds.[5][6][7]

2.1. Software and Theoretical Level

The calculations are typically performed using a suite of quantum chemistry software such as Gaussian, ORCA, or Spartan. The choice of theoretical method and basis set is critical for accuracy. A widely used and effective combination for organic molecules is the B3LYP functional with the 6-31G(d,p) or a larger basis set like 6-311++G(d,p) for higher accuracy.[6][7][8] The M06-2X functional can also be a good choice for systems where non-covalent interactions are important.[6]

2.2. Experimental Protocols

-

Geometry Optimization: The first step is to determine the most stable conformation of the molecule. This is achieved by performing a full geometry optimization, where the energy of the molecule is minimized with respect to all atomic coordinates. This process yields the equilibrium structure and its corresponding electronic energy.[4]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation.[6]

-

Electronic Properties Calculation: With the optimized geometry, a range of electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic transitions and reactivity.[5][7] The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.[5][7]

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP is mapped onto the electron density surface to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack. This is particularly useful for predicting intermolecular interactions and sites of reactivity.[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge delocalization and hyperconjugative interactions.

Data Presentation

Quantitative data from the calculations should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | Value | C1-C2-C3 | Value |

| C2-N1 | Value | C2-N1-O1 | Value |

| ... | ... | ... | ... |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | Value | Value | Value | C-H stretch |

| 2 | Value | Value | Value | C=O stretch |

| ... | ... | ... | ... | ... |

Table 3: Key Electronic Properties

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Electronegativity | Value |

| Hardness | Value |

| Softness | Value |

| Electrophilicity Index | Value |

Visualization of Computational Data

Visual representations are essential for interpreting complex computational results.

4.1. Computational Workflow

The logical flow of the quantum chemical calculation process can be visualized as follows:

References

- 1. espublisher.com [espublisher.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]

- 4. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journalajocs.com [journalajocs.com]

- 6. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthetic Routes for 3-(2-Fluorophenyl)isoxazole-5-carboxylic Acid Amides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The 3-aryl-isoxazole-5-carboxamide scaffold, in particular, serves as a crucial pharmacophore in the design of novel therapeutic agents. This application note provides detailed synthetic protocols for the preparation of a key intermediate, 3-(2-fluorophenyl)isoxazole-5-carboxylic acid, and its subsequent conversion into a library of amide derivatives. The methodologies described herein are robust and scalable, making them suitable for both academic research and industrial drug development settings.

Synthetic Strategy

The overall synthetic approach involves a three-step sequence commencing with the formation of an oxime, followed by a [3+2] cycloaddition to construct the isoxazole ring, and culminating in an amide coupling reaction. This strategy offers a versatile platform for the synthesis of a wide array of this compound amides by diversifying the amine component in the final step.

Data Presentation

The following table summarizes the synthesis of various this compound amides from the corresponding carboxylic acid and a selection of primary and secondary amines.

| Entry | Amine (R1R2NH) | Product | Yield (%) | M.p. (°C) | 1H NMR (400 MHz, CDCl3) δ (ppm) |